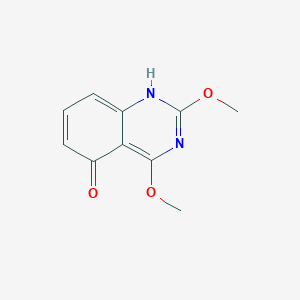
2,4-Dimethoxy-5-quinazolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.
Efectos Bioquímicos Y Fisiológicos
DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.
Métodos De Síntesis
The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
155824-63-8 |
|---|---|
Nombre del producto |
2,4-Dimethoxy-5-quinazolinol |
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
Clave InChI |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
SMILES canónico |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Sinónimos |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



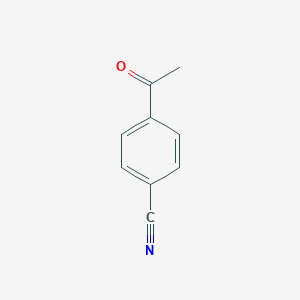

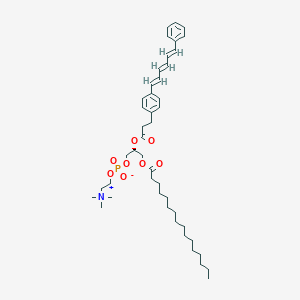
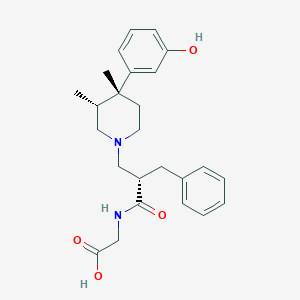
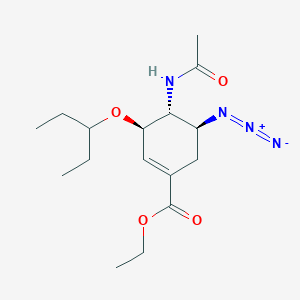
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
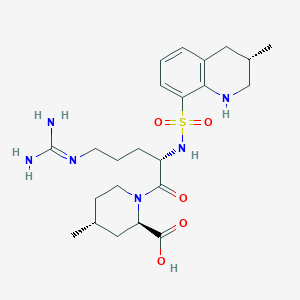
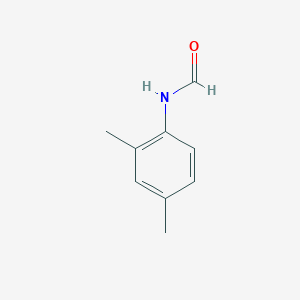
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
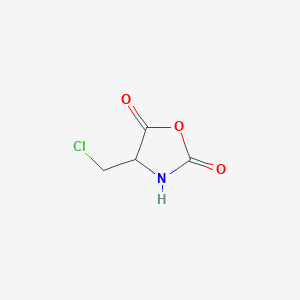
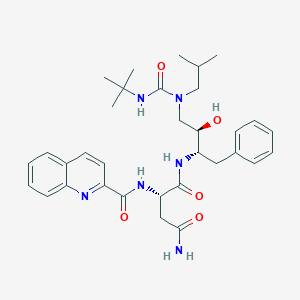
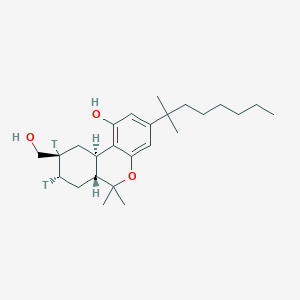
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)